![molecular formula C20H20N2O3S B2395510 3-[(2-Morpholino-2-oxoéthyl)sulfanyl]-2-phényl-1-isoindolinone CAS No. 866008-81-3](/img/structure/B2395510.png)
3-[(2-Morpholino-2-oxoéthyl)sulfanyl]-2-phényl-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone is a chemical compound with the molecular formula C20H20N2O3S . It is listed in several chemical databases and supplier lists .
Molecular Structure Analysis
The molecular structure of 3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone is complex, with a morpholino ring linked to a phenyl group and an isoindolinone group . The exact mass of the molecule is 417.11808395 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone include a molecular weight of 417.5 g/mol, a topological polar surface area of 113 Ų, and a complexity of 668 .Mécanisme D'action
MI-2 is a potent and selective inhibitor of the MALT1 protease. MALT1 is a key regulator of the NF-κB pathway, which is involved in the regulation of immune responses and cell survival. MI-2 binds to the active site of MALT1 and inhibits its protease activity, leading to the inhibition of the NF-κB pathway. This results in the inhibition of cell growth and induction of apoptosis in cancer cells. MI-2 also has anti-inflammatory effects by inhibiting the activation of immune cells.
Biochemical and Physiological Effects:
MI-2 has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits the growth of cancer cells and induces apoptosis in cancer cells. MI-2 has also been shown to have anti-inflammatory effects and can be used to treat autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. MI-2 has been shown to be well-tolerated in animal studies and is a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MI-2 is its selectivity for MALT1, which makes it a useful tool for studying the NF-κB pathway and its role in cancer and autoimmune diseases. MI-2 is also relatively stable and can be stored for long periods of time. However, one limitation of MI-2 is its complex synthesis method, which requires expertise in organic chemistry. MI-2 is also relatively expensive, which may limit its use in some research labs.
Orientations Futures
There are several future directions for research on MI-2. One area of research is the development of MI-2 as a therapeutic agent for the treatment of cancer and autoimmune diseases. Further studies are needed to evaluate the safety and efficacy of MI-2 in human clinical trials. Another area of research is the use of MI-2 as a tool in chemical biology and proteomics research. MI-2 can be used to study the NF-κB pathway and its role in disease, as well as to identify new targets for drug development. Finally, further studies are needed to understand the mechanism of action of MI-2 and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of MI-2 involves a multi-step process that includes the reaction of 2-bromobenzoyl chloride with morpholine to form 2-bromo-N-(morpholin-4-yl)benzamide. This intermediate is then reacted with thioacetic acid to form 3-[(2-morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone. The synthesis of MI-2 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Science des Matériaux et Électronique Organique
Le système π-conjugué du composé le rend pertinent en science des matériaux. Les chercheurs étudient son potentiel en tant que bloc de construction pour les semi-conducteurs organiques, les diodes électroluminescentes (LED) et les cellules solaires. Ses propriétés électroniques contribuent au développement de dispositifs optoélectroniques efficaces.
En résumé, la 3-[(2-Morpholino-2-oxoéthyl)sulfanyl]-2-phényl-1-isoindolinone est prometteuse dans divers domaines scientifiques. Ses propriétés multiformes justifient une exploration plus approfondie, et la recherche en cours vise à libérer tout son potentiel. Si vous avez besoin d’informations plus détaillées ou si vous avez d’autres questions, n’hésitez pas à nous les poser ! 🌟
Propriétés
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-2-phenyl-3H-isoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-18(21-10-12-25-13-11-21)14-26-20-17-9-5-4-8-16(17)19(24)22(20)15-6-2-1-3-7-15/h1-9,20H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDYAHNYMOQKOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

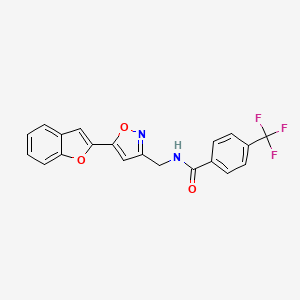

![5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2395431.png)
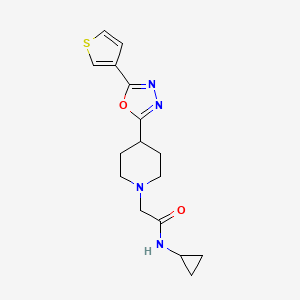
![1-(3-Methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2395437.png)
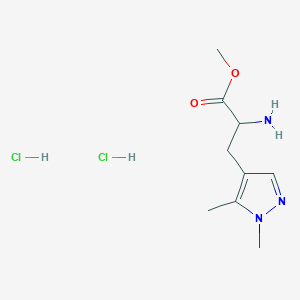
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395439.png)
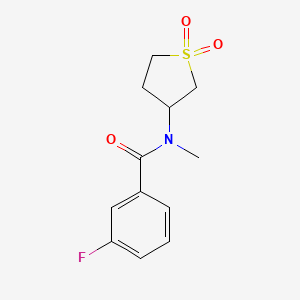
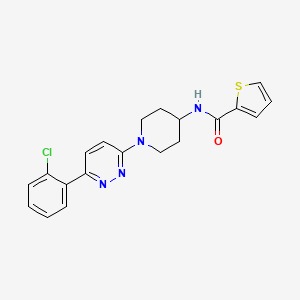
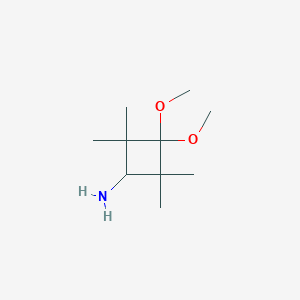
amine](/img/structure/B2395445.png)

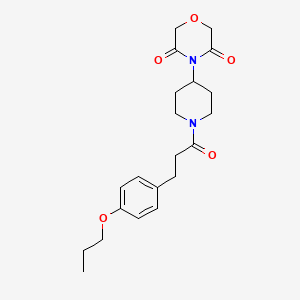
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)